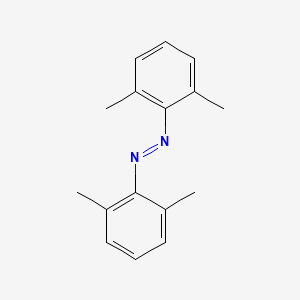![molecular formula C16H14Cl2N2O2 B13821594 2-(3-chlorophenoxy)-N'-[(1Z)-1-(4-chlorophenyl)ethylidene]acetohydrazide](/img/structure/B13821594.png)
2-(3-chlorophenoxy)-N'-[(1Z)-1-(4-chlorophenyl)ethylidene]acetohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-chlorophenoxy)-N’-[(1Z)-1-(4-chlorophenyl)ethylidene]acetohydrazide is a synthetic organic compound characterized by the presence of chlorophenyl and chlorophenoxy groups
準備方法
The synthesis of 2-(3-chlorophenoxy)-N’-[(1Z)-1-(4-chlorophenyl)ethylidene]acetohydrazide typically involves the reaction of 3-chlorophenol with acetohydrazide under specific conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol. The reaction mixture is heated to reflux, and the product is isolated by filtration and recrystallization .
化学反応の分析
2-(3-chlorophenoxy)-N’-[(1Z)-1-(4-chlorophenyl)ethylidene]acetohydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
科学的研究の応用
2-(3-chlorophenoxy)-N’-[(1Z)-1-(4-chlorophenyl)ethylidene]acetohydrazide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2-(3-chlorophenoxy)-N’-[(1Z)-1-(4-chlorophenyl)ethylidene]acetohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of cellular signaling pathways .
類似化合物との比較
2-(3-chlorophenoxy)-N’-[(1Z)-1-(4-chlorophenyl)ethylidene]acetohydrazide can be compared with other chlorophenyl and chlorophenoxy derivatives, such as:
2-chlorophenol: Known for its use in the synthesis of pesticides and disinfectants.
4-chlorophenylhydrazine: Used in the synthesis of pharmaceuticals and dyes.
2,4-dichlorophenoxyacetic acid: A widely used herbicide.
These compounds share similar structural features but differ in their specific applications and biological activities, highlighting the unique properties of 2-(3-chlorophenoxy)-N’-[(1Z)-1-(4-chlorophenyl)ethylidene]acetohydrazide.
特性
分子式 |
C16H14Cl2N2O2 |
|---|---|
分子量 |
337.2 g/mol |
IUPAC名 |
2-(3-chlorophenoxy)-N-[(Z)-1-(4-chlorophenyl)ethylideneamino]acetamide |
InChI |
InChI=1S/C16H14Cl2N2O2/c1-11(12-5-7-13(17)8-6-12)19-20-16(21)10-22-15-4-2-3-14(18)9-15/h2-9H,10H2,1H3,(H,20,21)/b19-11- |
InChIキー |
LZJGOGQRNQUXCE-ODLFYWEKSA-N |
異性体SMILES |
C/C(=N/NC(=O)COC1=CC(=CC=C1)Cl)/C2=CC=C(C=C2)Cl |
正規SMILES |
CC(=NNC(=O)COC1=CC(=CC=C1)Cl)C2=CC=C(C=C2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(2,6-dimethylphenyl)-2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B13821522.png)
![10-(dibenzylamino)-2-methoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-1-ol](/img/structure/B13821524.png)
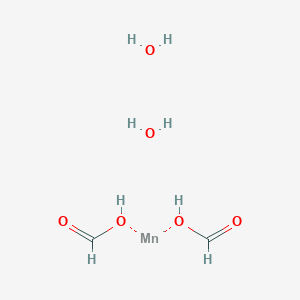
![1H-Furo[3,4-B]pyrrolizine](/img/structure/B13821539.png)
![(8S,9R,10R,13S,14R,16S,17S)-17-hydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-6,7,8,9,12,14,15,16-octahydrocyclopenta[a]phenanthrene-3,11-dione](/img/structure/B13821545.png)

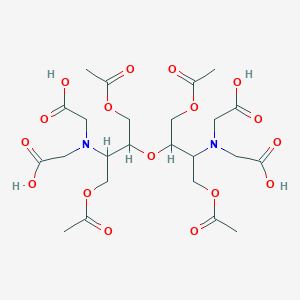
![(5Z)-3-ethyl-5-[3-methoxy-4-(prop-2-yn-1-yloxy)benzylidene]-1-methyl-2-thioxoimidazolidin-4-one](/img/structure/B13821557.png)

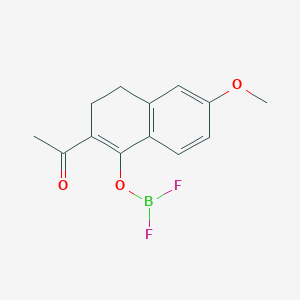
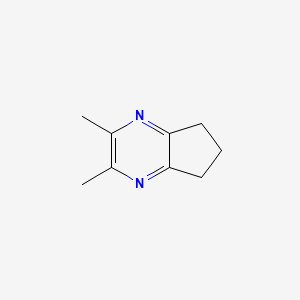
![2-[(4-{(E)-[6-acetyl-5-(2-methoxynaphthalen-1-yl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-2(3H)-ylidene]methyl}-2-methoxyphenoxy)methyl]benzonitrile](/img/structure/B13821582.png)
![N'-{3-[(4-fluorophenoxy)methyl]-4-methoxybenzylidene}-1H-pyrazole-3-carbohydrazide](/img/structure/B13821585.png)
